molecular formula C19H28N2O2 B13973456 Benzyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate

Benzyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13973456
M. Wt: 316.4 g/mol
InChI Key: LBONXRMMJPXEGH-UHFFFAOYSA-N
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Description

Benzyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug design and development. This compound features a piperidine ring substituted with a benzyl group and a cyclopropylamino propyl chain, making it a versatile molecule for various chemical and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Cyclopropylamino Propyl Chain: The cyclopropylamino propyl chain can be attached through nucleophilic substitution reactions using cyclopropylamine and appropriate alkyl halides.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group or other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylamino groups using various nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products:

    Oxidation Products: this compound can form oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Reduced derivatives such as alcohols or amines.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Benzyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular pathways and physiological processes.

Comparison with Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate
  • 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol

Comparison: Benzyl 4-(3-(cyclopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable molecule for targeted research and development.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

benzyl 4-[3-(cyclopropylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O2/c22-19(23-15-17-5-2-1-3-6-17)21-13-10-16(11-14-21)7-4-12-20-18-8-9-18/h1-3,5-6,16,18,20H,4,7-15H2

InChI Key

LBONXRMMJPXEGH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCCC2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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